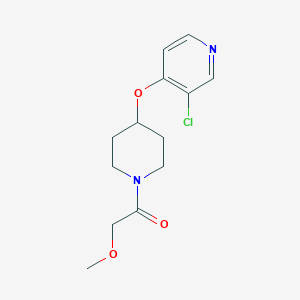
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 3-chloropyridin-4-yloxy group and a methoxyethanone moiety, which contribute to its distinctive chemical properties.
準備方法
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chloropyridinyl group, and the attachment of the methoxyethanone group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridinyl Group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative reacts with a piperidine intermediate.
Attachment of the Methoxyethanone Group: This can be accomplished through acylation reactions using methoxyethanone derivatives.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone can be compared with similar compounds such as:
- (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone
- Ethyl 4-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate
- 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
These compounds share structural similarities but differ in specific substituents, which can influence their chemical properties and applications
生物活性
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methoxyethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and possible therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloropyridinyl moiety
- A piperidine ring
- A methoxyethanone functional group
These structural elements suggest interactions with various biological targets, particularly in neuropharmacology.
Research indicates that the compound may interact with several neurotransmitter systems, potentially modulating receptor activity or enzyme function. The presence of the chloropyridine group enhances its binding affinity to biological targets, which is crucial for therapeutic efficacy.
Potential Mechanisms Include:
- Receptor Binding: The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission.
- Enzyme Inhibition: It could inhibit enzymes that play roles in neurodegenerative diseases or other conditions related to neurotransmitter imbalance.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.
-
Neuropharmacological Studies:
- Research has shown that derivatives with similar structural features exhibit significant neuroprotective effects in models of neurodegeneration, suggesting that this compound may also have therapeutic potential in treating conditions like Alzheimer's or Parkinson's disease.
- Cancer Research:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Description | Biological Activity |
|---|---|---|
| 1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Known for potential cancer treatment properties | Anti-tumor effects observed |
| (4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Features similar structural components but varies in substituents | Neuroprotective effects reported |
| Ethyl 4-(4-(3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Another derivative with distinct chemical properties | Potential anti-inflammatory activity |
特性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-9-13(17)16-6-3-10(4-7-16)19-12-2-5-15-8-11(12)14/h2,5,8,10H,3-4,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZKGWSZRVNDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













